molecular formula C15H12N2O4 B11169762 N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide

N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11169762
M. Wt: 284.27 g/mol
InChI Key: VXSFBMRXUSFAIT-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound of significant interest in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves a two-step reaction with the isolation of intermediates to ensure high purity and yield. The overall yield for industrial production can exceed 78%, making it a viable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication . The molecular pathways involved include binding to active sites of enzymes and disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications, particularly in high-temperature industrial processes and advanced scientific research.

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12N2O4/c16-14(18)9-1-4-11(5-2-9)17-15(19)10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19)

InChI Key

VXSFBMRXUSFAIT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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